4-((4-Carbamoylpiperidin-1-yl)methyl)benzoic acid 4-((4-Carbamoylpiperidin-1-yl)methyl)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17971785
InChI: InChI=1S/C14H18N2O3/c15-13(17)11-5-7-16(8-6-11)9-10-1-3-12(4-2-10)14(18)19/h1-4,11H,5-9H2,(H2,15,17)(H,18,19)
SMILES:
Molecular Formula: C14H18N2O3
Molecular Weight: 262.30 g/mol

4-((4-Carbamoylpiperidin-1-yl)methyl)benzoic acid

CAS No.:

Cat. No.: VC17971785

Molecular Formula: C14H18N2O3

Molecular Weight: 262.30 g/mol

* For research use only. Not for human or veterinary use.

4-((4-Carbamoylpiperidin-1-yl)methyl)benzoic acid -

Specification

Molecular Formula C14H18N2O3
Molecular Weight 262.30 g/mol
IUPAC Name 4-[(4-carbamoylpiperidin-1-yl)methyl]benzoic acid
Standard InChI InChI=1S/C14H18N2O3/c15-13(17)11-5-7-16(8-6-11)9-10-1-3-12(4-2-10)14(18)19/h1-4,11H,5-9H2,(H2,15,17)(H,18,19)
Standard InChI Key HEBYGPQVCXEQPF-UHFFFAOYSA-N
Canonical SMILES C1CN(CCC1C(=O)N)CC2=CC=C(C=C2)C(=O)O

Introduction

Key Findings

4-((4-Carbamoylpiperidin-1-yl)methyl)benzoic acid (CAS: 938143-02-3) is a benzoic acid derivative featuring a piperidine ring substituted with a carbamoyl group. With a molecular formula of C14H18N2O3\text{C}_{14}\text{H}_{18}\text{N}_{2}\text{O}_{3} and a molecular weight of 262.30 g/mol, this compound is recognized for its role as Revefenacin Impurity 5, highlighting its significance in pharmaceutical quality control . Its structural complexity and functional groups, including a carboxylic acid and carbamoyl moiety, render it a subject of interest in organic synthesis and medicinal chemistry.

Chemical Identity and Structural Features

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is 4-[(4-carbamoylpiperidin-1-yl)methyl]benzoic acid. It is interchangeably referenced by several synonyms:

  • Revefenacin Impurity 5

  • SCHEMBL24274178

  • AKOS009094825 .

Molecular Architecture

The compound comprises two primary structural units:

  • Benzoic acid backbone: A benzene ring with a carboxylic acid group at the para position.

  • Piperidine-carbamoyl moiety: A six-membered piperidine ring substituted with a carbamoyl (-CONH2_2) group at the 4-position, connected via a methylene (-CH2_2-) bridge to the benzoic acid .

Structural Data

PropertyValueSource
Molecular FormulaC14H18N2O3\text{C}_{14}\text{H}_{18}\text{N}_{2}\text{O}_{3}PubChem
Molecular Weight262.30 g/molPubChem
SMILESC1CN(CCC1C(=O)N)CC2=CC=C(C=C2)C(=O)OPubChem
InChIKeyHEBYGPQVCXEQPF-UHFFFAOYSA-NPubChem

Physicochemical Properties

Solubility and Stability

The carboxylic acid group confers moderate water solubility, while the lipophilic piperidine ring enhances organic solvent compatibility (e.g., ethanol, DMSO). The carbamoyl group contributes to hydrogen-bonding potential, influencing crystalline solid-state behavior. Hydrolytic stability is pH-dependent:

  • Acidic conditions: Carboxylic acid protonation enhances solubility.

  • Basic conditions: Deprotonation may lead to salt formation .

Reactivity Profile

  • Carboxylic Acid: Participates in esterification, amidation, and salt formation.

  • Carbamoyl Group: Resists hydrolysis under mild conditions but cleaves under strong acidic/basic environments to yield piperidine-4-amine and carbonic acid derivatives .

Synthesis and Manufacturing

Synthetic Pathways

While explicit protocols for 4-((4-Carbamoylpiperidin-1-yl)methyl)benzoic acid are scarce, analogous compounds suggest a multi-step approach:

  • Piperidine Modification: Introduction of the carbamoyl group via reaction of 4-aminopiperidine with phosgene or carbamoyl chloride.

  • Methylene Bridging: Alkylation of the piperidine nitrogen with 4-(bromomethyl)benzoic acid.

  • Purification: Crystallization or chromatography to isolate the target compound .

Challenges in Synthesis

  • Steric hindrance at the piperidine nitrogen during alkylation.

  • Competing side reactions at the carbamoyl group.

Analytical Characterization

Spectroscopic Data

  • IR Spectroscopy: Peaks at ~1700 cm1^{-1} (C=O stretch, carboxylic acid) and ~1650 cm1^{-1} (amide I band).

  • NMR:

    • 1H^1\text{H}: δ 12.5 (s, 1H, COOH), δ 6.9–7.8 (m, 4H, aromatic), δ 3.4–4.1 (m, 2H, N-CH2_2-).

    • 13C^{13}\text{C}: δ 172.1 (COOH), δ 167.3 (CONH2_2) .

Chromatographic Methods

  • HPLC: Reverse-phase C18 column, mobile phase gradient of acetonitrile/0.1% TFA.

  • Retention Time: ~8.2 min under standardized conditions .

Comparative Analysis of Structural Analogs

CompoundCAS NumberStructural Variation
4-(Isobutyramidomethyl)benzoic acid908495-37-4Isobutyramide substituent
4-(Acetamidomethyl)benzoic acid1205-58-9Acetamide substituent

Future Directions

  • Pharmacological Screening: Evaluate binding affinity to neurological targets.

  • Impurity Mitigation: Optimize Revefenacin synthesis to minimize 4-((4-Carbamoylpiperidin-1-yl)methyl)benzoic acid formation.

  • Derivatization Studies: Explore ester/prodrug forms for enhanced bioavailability.

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